trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

Catalog No.
S1535366
CAS No.
130208-38-7
M.F
C10H10O
M. Wt
150.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

CAS Number

130208-38-7

Product Name

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

IUPAC Name

(E)-1,1,1,3-tetradeuterio-4-phenylbut-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

150.21 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,7D

InChI Key

BWHOZHOGCMHOBV-UGHRQIHESA-N

SMILES

CC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

[2H]/C(=C\C1=CC=CC=C1)/C(=O)C([2H])([2H])[2H]

The exact mass of the compound trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 (CAS 130208-38-7) is a selectively deuterated α,β-unsaturated ketone, specifically labeled at the methyl and alpha-vinyl positions with an isotopic purity typically exceeding 97 atom % D . As a stable isotopologue of the classic Michael acceptor and transfer hydrogenation substrate benzylideneacetone, it serves as a critical analytical standard and mechanistic probe [1]. Its precise +4 Da mass shift and localized deuteration make it highly relevant for quantitative mass spectrometry, kinetic isotope effect (KIE) studies, and in situ spectroscopic monitoring where the unlabeled baseline or fully deuterated analogs fall short .

Substituting trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 with its unlabeled counterpart (CAS 122-57-6) or a fully deuterated d10 analog fundamentally compromises analytical and mechanistic workflows [1]. In quantitative mass spectrometry, the unlabeled compound is subject to severe matrix effects and cannot function as an internal standard, while generic d1 or d2 labels suffer from M+1/M+2 isotopic overlap [1]. Furthermore, in catalytic mechanistic studies, utilizing a fully deuterated d10 substitute introduces secondary kinetic isotope effects from the aromatic ring, confounding the kinetic data of the enone reactive center [2]. Therefore, the specific 1,1,1,3-d4 labeling pattern is non-interchangeable for protocols requiring decoupled enone reactivity and clean +4 Da mass resolution [2].

Elimination of Isotopic Crosstalk in Quantitative Mass Spectrometry

In quantitative mass spectrometry workflows, the use of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 provides a precise +4 Da mass shift (molecular weight 150.21 g/mol) relative to the unlabeled baseline (146.19 g/mol) [1]. This +4 Da separation effectively bypasses the M+1 and M+2 natural isotopic abundance overlap that compromises quantification accuracy when using lower-mass-shifted standards. Compared to fully deuterated d10 analogs, the d4 variant achieves the required baseline resolution for internal standardization in complex matrices without incurring the significantly higher procurement costs associated with per-deuteration[1].

Evidence DimensionIsotopic mass shift and signal resolution
Target Compound Data+4 Da mass shift (m/z 150.21)
Comparator Or BaselineUnlabeled baseline (m/z 146.19) and d1/d2 analogs
Quantified DifferenceComplete elimination of M+1/M+2 isotopic interference
ConditionsLC-MS/MS or GC-MS quantitative profiling

Procuring the d4 isotopologue provides a highly efficient balance of mass resolution and cost-efficiency for high-throughput MS normalization.

Isolation of Primary Kinetic Isotope Effects in Catalytic Reduction

For mechanistic studies involving α,β-unsaturated ketones, trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 allows for the precise isolation of kinetic isotope effects (KIE) at the enone reactive center [1]. By selectively deuterating the methyl and alpha-vinyl positions while leaving the phenyl ring unlabeled, this compound prevents the secondary isotope effects that occur when using the fully deuterated trans-4-Phenyl-3-buten-2-one-d10 comparator [1]. In catalytic transfer hydrogenation or hydrosilylation assays, the d4 compound enables unambiguous tracking of hydride/deuteride insertion at the beta-carbon without confounding rate alterations from a deuterated aromatic system [1].

Evidence DimensionMechanistic specificity in KIE determination
Target Compound DataLocalized enone labeling (1,1,1,3-d4)
Comparator Or BaselineFully deuterated trans-4-Phenyl-3-buten-2-one-d10
Quantified DifferenceElimination of aromatic secondary isotope effects
ConditionsCatalytic reduction mechanistic assays

Essential for researchers designing precise catalytic screens who need to decouple reactive-site kinetics from whole-molecule isotope effects.

1H NMR Spectral Simplification for Reaction Monitoring

During in situ NMR monitoring of cross-coupling or H/D exchange reactions with transition metal hydrides, the unlabeled benzylideneacetone presents overlapping signals in the ~2.3 ppm (methyl) and ~6.7 ppm (alpha-vinyl) regions [1]. Procuring trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 quantitatively silences these specific proton signals, reducing the 1H NMR complexity to only the beta-vinyl and aromatic protons[1]. This targeted >97 atom % D isotopic purity provides a clear spectroscopic window for tracking transient organometallic intermediates that would otherwise be masked by the baseline compound [1].

Evidence DimensionProton signal suppression
Target Compound DataAbsence of 1H signals at ~2.3 ppm and ~6.7 ppm (>97% D incorporation)
Comparator Or BaselineUnlabeled trans-4-phenyl-3-buten-2-one (strong signals at ~2.3 and ~6.7 ppm)
Quantified Difference100% suppression of methyl and alpha-vinyl proton resonances
ConditionsIn situ 1H NMR reaction monitoring in deuterated or non-deuterated solvents

Allows analytical chemists to monitor complex catalytic cycles without signal overlap, improving intermediate identification accuracy.

Internal Standardization in Quantitative Mass Spectrometry

Highly suited for LC-MS/MS and GC-MS workflows requiring a clean +4 Da mass shift to normalize chemical profiles without natural isotopic interference, directly leveraging the mass resolution advantages over unlabeled or d1/d2 analogs [1].

Kinetic Isotope Effect (KIE) Determination in Catalysis

A highly specific substrate for evaluating transfer hydrogenation, hydrosilylation, and conjugate addition mechanisms, as it isolates the isotope effect to the enone moiety without aromatic interference associated with d10 variants [2].

In Situ NMR Monitoring of Organometallic Intermediates

Deployed in complex reaction mixtures where the suppression of the methyl and alpha-vinyl proton signals is necessary to reveal overlapping catalyst or transient intermediate resonances, ensuring high-fidelity spectroscopic tracking [2].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

(3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one

Dates

Last modified: 08-15-2023

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